3'-Mercaptoacetaminophen-d6 Disulfide
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Overview
Description
3’-Mercaptoacetaminophen-d6 Disulfide is a deuterated derivative of 3’-Mercaptoacetaminophen, labeled with six deuterium atoms at different positions. This compound is widely used in various research, diagnostic, and therapeutic applications. It is a metabolite of Acetaminophen and is often used as a chemical reference for identification, qualitative, and quantitative analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Mercaptoacetaminophen-d6 Disulfide involves the deuteration of 3’-MercaptoacetaminophenThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of 3’-Mercaptoacetaminophen-d6 Disulfide follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and consistency. The compound is produced in flexible batch sizes to meet the varying needs of global customers.
Chemical Reactions Analysis
Types of Reactions: 3’-Mercaptoacetaminophen-d6 Disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and properties under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 3’-Mercaptoacetaminophen-d6 Disulfide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction being performed. For example, oxidation reactions may require the presence of an oxidizing agent such as hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of 3’-Mercaptoacetaminophen-d6 Disulfide depend on the specific reaction conditions. For instance, oxidation reactions may yield disulfide derivatives, while reduction reactions may produce thiol-containing compounds.
Scientific Research Applications
3’-Mercaptoacetaminophen-d6 Disulfide has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for identification and analysis. In biology, it is employed in metabolic research to study metabolic pathways in vivo. In medicine, it is used for imaging, diagnosis, and newborn screening. Additionally, the compound is utilized in environmental research to study the impact of various substances on the environment .
Mechanism of Action
The mechanism of action of 3’-Mercaptoacetaminophen-d6 Disulfide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in various biochemical reactions, such as oxidation and reduction, which influence cellular processes. The deuterium atoms in the compound may also affect its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds:
- 3’-Mercaptoacetaminophen
- N-(4-Hydroxy-3-mercaptophenyl)acetamide
- N,N’-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(d3)acetamide
Uniqueness: 3’-Mercaptoacetaminophen-d6 Disulfide is unique due to the presence of six deuterium atoms, which distinguish it from its non-deuterated counterparts. The deuterium labeling provides valuable insights into the compound’s behavior and properties, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[4-hydroxy-3-[[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]disulfanyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJNUFUOUFMRJ-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857973 |
Source
|
Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330165-42-8 |
Source
|
Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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